6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
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Overview
Description
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is a compound belonging to the acridine family, known for its broad spectrum of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . The final product is purified using column chromatography on silica with ethyl acetate as the eluent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting specific oligonucleotide sequences.
Biology: Acts as a DNA intercalator, stabilizing DNA duplexes and aiding in the study of DNA interactions.
Medicine: Investigated as an antitumor agent due to its ability to inhibit topoisomerase I and II enzymes.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The dual specificity for topoisomerase I and II enzymes allows it to overcome certain types of multidrug resistance .
Comparison with Similar Compounds
Amsacrine: Another topoisomerase inhibitor with a similar mechanism of action.
Doxorubicin: A widely used chemotherapeutic agent that also intercalates with DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): An acridine derivative with antitumor activity.
Uniqueness: 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is unique due to its dual topoisomerase I/II specificity, which enhances its ability to overcome multidrug resistance in cancer cells . Additionally, its strong DNA intercalation properties make it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
89459-55-2 |
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Molecular Formula |
C18H21N5O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23(2)9-8-21-18(24)14-5-3-4-13-16(20)12-7-6-11(19)10-15(12)22-17(13)14/h3-7,10H,8-9,19H2,1-2H3,(H2,20,22)(H,21,24) |
InChI Key |
UZHVEQZSNGCIFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=C(C=C3)N)N=C21)N |
Origin of Product |
United States |
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